BenchChemオンラインストアへようこそ!

(S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid

reductive ring-opening SmI₂-mediated cleavage β-amino ester synthesis

(S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid (CAS 181212-91-9 / 1315000-92-0; MF: C₈H₁₃NO₄; MW: 187.19 g·mol⁻¹), also known as (2S)-N-Boc-aziridine-2-carboxylic acid, is a chiral, non-racemic aziridine-2-carboxylic acid bearing an N-tert-butoxycarbonyl (Boc) protecting group. The compound belongs to the class of N-activated aziridine-2-carboxylic acids, which are valued as three-carbon chiral synthons for the stereospecific construction of α-amino acids, β-amino acids, and nitrogen-containing heterocycles through regioselective ring-opening of the strained three-membered ring.

Molecular Formula C8H12NO4-
Molecular Weight 186.18 g/mol
Cat. No. B11905258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid
Molecular FormulaC8H12NO4-
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC1C(=O)[O-]
InChIInChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/p-1/t5-,9?/m0/s1
InChIKeyIMJKDYRGASHUBX-GXRJOMEUSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid: A Chiral Aziridine-2-Carboxylic Acid Building Block for Asymmetric Synthesis of Unnatural Amino Acids


(S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid (CAS 181212-91-9 / 1315000-92-0; MF: C₈H₁₃NO₄; MW: 187.19 g·mol⁻¹), also known as (2S)-N-Boc-aziridine-2-carboxylic acid, is a chiral, non-racemic aziridine-2-carboxylic acid bearing an N-tert-butoxycarbonyl (Boc) protecting group . The compound belongs to the class of N-activated aziridine-2-carboxylic acids, which are valued as three-carbon chiral synthons for the stereospecific construction of α-amino acids, β-amino acids, and nitrogen-containing heterocycles through regioselective ring-opening of the strained three-membered ring [1][2]. The (S)-configuration at the C-2 position is derived from L-serine, and the Boc group provides orthogonal amine protection removable under mild acidic conditions (TFA, HCl/dioxane) without ring-opening if properly controlled [3].

Why (S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid Cannot Be Swapped with N-Tosyl or N-Benzyl Aziridine-2-Carboxylic Acid Analogs in Chiral Amino Acid Synthesis


Substituting (S)-N-Boc-aziridine-2-carboxylic acid with its N-tosyl (N-Ts), N-benzyl, or unactivated (N-H) congeners introduces fundamentally different reactivity, selectivity, and deprotection profiles that directly impact synthetic yield, stereochemical integrity, and downstream compatibility. The N-Boc carbamate acts as a moderate electron-withdrawing group that activates the aziridine ring toward nucleophilic attack while allowing orthogonal, mild acidic deprotection (TFA, TBAF) without ring-opening [1]. In contrast, N-Tosyl aziridines—though more strongly activating—require harsh reductive cleavage conditions (Na/naphthalene, SmI₂/amine/H₂O) that can compromise acid-labile functionalities or promote racemization of the newly formed amino acid stereocenter [2]. Unactivated N-H or N-benzyl aziridines, meanwhile, lack sufficient electrophilicity for direct ring-opening with soft carbon nucleophiles, necessitating pre-activation steps that add process complexity [3]. These profound differences in protecting-group orthogonality and ring-activation strength mean that procurement decisions must be driven by the specific synthetic route, not by generic aziridine class membership.

(S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid: Quantified Differentiation Evidence for Scientific Procurement


Tunable C–N vs. C–C Cleavage Regioselectivity in Reductive Ring-Opening Compared to N-Tosyl Aziridine-2-Carboxylates

In samarium diiodide (SmI₂)-mediated reductive ring-opening of aziridine-2-carboxylates, the N-protecting group governs the ratio of C–N (desired β-amino ester) versus C–C cleavage products. N-Boc-protected aziridine-2-carboxylates exhibit tunable selectivity that depends on C-3 substitution and cis/trans geometry, with C–N:C–C ratios ranging from 1.4:1 (cis-3-phenyl, entry 1) to >99:1 (trans-3-cyclohexyl, entry 4). In contrast, N-tosyl (N-Ts) aziridine-2-carboxylates deliver a flat, >99:1 C–N selectivity across all substrate types (entries 5–8), offering no tunability. [1] This tunability of N-Boc substrates enables access to both α-amino acid (via C-3–N cleavage) and β-amino acid (via C-2–N cleavage) derivatives from the same precursor by choice of conditions, whereas N-Ts substrates are restricted to β-amino ester formation exclusively. [2]

reductive ring-opening SmI₂-mediated cleavage β-amino ester synthesis

Orthogonal Boc Deprotection Under Mild Acidic Conditions Versus Reductive N-Tosyl Cleavage Requiring Harsh One-Electron Reductants

The N-Boc group on (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid can be removed using trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature, or under fluoride-mediated conditions (TBAF in THF), without opening the aziridine ring or epimerizing the C-2 stereocenter. [1] In contrast, deprotection of N-tosyl aziridine-2-carboxylic acid derivatives typically requires sodium/naphthalene at -78 °C or SmI₂/amine/water mixtures, conditions that are documented to cause partial racemization and functional group incompatibility with esters, ketones, and certain heterocycles [2]. The traditional tosyl deprotection protocols involve lithium or sodium as one-electron donors with various electron carriers, and both methods suffer from harsh reaction conditions likely affecting other sensitive functional groups [2]. The Boc strategy thus preserves both the aziridine ring integrity and the carboxylic acid functionality during deprotection, enabling direct use of the free amino acid in subsequent peptide coupling or derivatization steps without additional reprotection sequences. [3]

protecting group orthogonality Boc deprotection N-tosyl cleavage

Enantiomeric Purity Specification: Commercial >98% ee with Batch-Certified HPLC, NMR, and GC Compared to N-Tosyl Analog Purity Profiles

Commercially sourced (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid is supplied with standard purity of 98%+ (CAS 1315000-92-0, Bide Pharmatech ) or 97% minimum by HPLC (CAS 181212-91-9, Capot Chemical [1]), with batch-specific analytical certificates including NMR, HPLC, and GC. The (S)-configuration originates from L-serine via an intramolecular cyclization route that preserves chirality with reported enantiomeric excess exceeding 98% . Fluorochem specifies the CAS 181212-91-9 product at 98% purity with two asymmetric atoms and a defined LogP of 0.61 . Chemscene similarly lists 98%+ purity for the CAS 1315000-92-0 product . In comparison, the corresponding N-tosyl-(S)-aziridine-2-carboxylic acid is less commonly available as a stock item with equivalent enantiopurity certification, often requiring custom synthesis or in-house preparation from L-serine tosylate with reported optical purity variability depending on cyclization conditions [2].

enantiomeric excess chiral HPLC batch quality control

Configurational Stability Advantage Over Garner's Aldehyde as a C₃ Chiral Building Block for Enantioselective Amino Acid Synthesis

Garner's aldehyde (N-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde), a widely used three-carbon chiral building block derived from L-serine, is documented to be prone to racemization under both basic and acidic conditions, limiting its utility in multi-step enantioselective syntheses [1]. The Beilstein Journal of Organic Chemistry review (2019) explicitly states: 'Since Garner's aldehyde has several drawbacks, first of all is prone to racemization, alternative three-carbon chirons would be of great value in enantioselective syntheses of natural compounds and/or drugs' [1]. N-Boc-aziridine-2-carboxylic acid and its esters serve as configurationally robust alternatives that maintain stereochemical integrity through ring-opening reactions with carbon, nitrogen, and oxygen nucleophiles. The aziridine ring's inherent configurational stability—arising from the absence of an enolizable α-proton once the ring is formed—prevents the racemization pathway that plagues Garner's aldehyde [2]. (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate has been explicitly shown to react with copper-catalyzed Grignard reagents to give protected α-amino acids with retention of configuration, whereas analogous Garner's aldehyde-based routes require cryogenic temperature control (-78 °C) to suppress racemization [3].

configurational stability Garner's aldehyde racemization C₃ chiron

Copper-Catalyzed Grignard Ring-Opening: Demonstrated α-Amino Acid Yields from the (S)-N-Boc-Aziridine-2-Carboxylate Platform

Baldwin and co-workers (1996) demonstrated that (S)-tert-butyl-N-tert-butoxycarbonylaziridine-2-carboxylate (the tert-butyl ester derivative of the target compound) reacts with copper-catalyzed Grignard reagents (CuBr·SMe₂, RMgX, THF, -40 °C to 0 °C) to afford N-Boc-protected α-amino acids in moderate to good yields with retention of the (S)-configuration [1]. The same study reported parallel reactivity for the corresponding (S)-tert-butyl-N-tert-butoxycarbonylaziridine-2-carboxamide, establishing the generality of the platform for both ester and amide substrates [1]. In subsequent work, Travins and Etzkorn (1998) employed a closely related (S)-N-Boc-2-(tert-butyldimethylsiloxymethyl)aziridine intermediate—prepared from L-serine in 65% overall yield over four steps—for the synthesis of five D-amino acids via regioselective ring-opening with organocuprates . This contrasts with N-Tosyl aziridine-2-carboxylate chemistry, where lithium acetylide reagents are required in large excess and produce only poor yields of the desired α-amino acid, with predominant formation of β-amino acid byproducts [2].

copper-catalyzed Grignard aziridine ring-opening α-amino acid synthesis

Ring Strain Activation Energy Profile: N-Boc Provides Intermediate Activation Strength Between N-Tosyl (Over-Activated) and N-Benzyl (Under-Activated) Aziridines

The intrinsic ring strain energy (RSE) of the aziridine ring is estimated at 26–27 kcal·mol⁻¹ (113–117 kJ·mol⁻¹), comparable to cyclopropane and oxirane [1]. This strain provides the thermodynamic driving force for ring-opening; however, the kinetic barrier for nucleophilic attack is modulated by the N-substituent's electron-withdrawing character. N-Boc (carbamate) provides intermediate activation: sufficient to enable nucleophilic ring-opening by Grignard reagents, organocuprates, and heteroatom nucleophiles at 0 °C to room temperature, yet mild enough to avoid spontaneous hydrolysis during aqueous workup or storage [2]. N-Tosyl (sulfonamide) provides stronger activation (>99:1 selectivity in SmI₂-mediated opening) but the resulting N-tosyl amino acid requires harsh deprotection that can erode stereochemistry [3]. N-Benzyl and N-H aziridines are under-activated for direct carbon nucleophile addition, requiring pre-complexation with Lewis acids or conversion to quaternary aziridinium salts [4]. The Boc group thus occupies a 'Goldilocks zone' of activation strength that balances reactivity with process robustness [5].

ring strain energy N-activation aziridine electrophilicity

(S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid: Evidence-Backed Research and Industrial Application Scenarios


Divergent Synthesis of Both α-Amino and β-Amino Acid Libraries from a Single Chiral Aziridine-2-Carboxylic Acid Precursor

Research groups synthesizing libraries of unnatural α-amino and β-amino acids for medicinal chemistry SAR studies can utilize (S)-N-Boc-aziridine-2-carboxylic acid as a common intermediate. The tunable C–N vs. C–C cleavage regioselectivity documented for N-Boc aziridine-2-carboxylates (ranging from 1.4:1 to >99:1 depending on conditions) [1] enables access to both α-amino acids (via C-3–N ring-opening with organocuprates) and β-amino acids (via SmI₂-mediated C-2–N reductive cleavage) from the same chiral precursor. This divergent platform eliminates the need to procure separate starting materials for each amino acid class, reducing vendor management overhead and enabling parallel library synthesis. The orthogonal Boc protection further allows direct incorporation of the ring-opened products into solid-phase peptide synthesis without additional protecting group manipulation [2].

GMP-Adjacent Production of Configurationally Stable Chiral Intermediates for Peptide Drug Substance Synthesis

Process chemistry groups developing scalable routes to peptide therapeutics containing non-proteinogenic amino acids benefit from the documented configurational stability of N-Boc-aziridine-2-carboxylic acid relative to Garner's aldehyde, which is known to racemize under basic and acidic conditions [3]. The multi-supplier commercial availability of (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid at 97–98%+ purity with batch-specific HPLC, NMR, and GC certificates (from Bide Pharmatech, Fluorochem, Capot Chemical, Chemscene) provides the traceable quality documentation required for regulatory submissions. The mild TFA-mediated Boc deprotection (0 °C to rt, compatible with esters and protected amino acid side chains) is well-precedented in GMP manufacturing environments, whereas N-tosyl deprotection using sodium/naphthalene or SmI₂ is not industrially scalable [4].

Stereospecific Synthesis of D-Amino Acids and β-Branched α-Amino Acids via Cu-Catalyzed Grignard Ring-Opening

Medicinal chemistry and natural product synthesis groups targeting D-amino acid-containing peptides (e.g., cyclosporin analogs, gramicidin derivatives) or β-branched α-amino acids can leverage the demonstrated reactivity of (S)-N-Boc-aziridine-2-carboxylate derivatives with copper-catalyzed Grignard reagents to introduce diverse alkyl, aryl, and vinyl side chains with retention of configuration [5]. The Travins and Etzkorn (1998) protocol achieves 65% overall yield from L-serine over four steps for D-amino acid synthesis, a benchmark that compares favorably with enzymatic resolution approaches (typically ≤50% theoretical yield for the desired enantiomer) . The N-Boc aziridine approach avoids the requirement for stoichiometric chiral auxiliaries or asymmetric hydrogenation catalysts that characterize alternative D-amino acid synthesis routes.

Cysteine Protease Inhibitor Discovery Using Aziridine-2-Carboxylic Acid as a Warhead Precursor Scaffold

Biochemical and pharmaceutical research groups developing covalent cysteine protease inhibitors can employ (S)-N-Boc-aziridine-2-carboxylic acid as a chiral warhead precursor. N-Acylated aziridine-2-carboxylate derivatives have been screened as cathepsin L inhibitors, with lead compound Boc-(S)-Leu-(S)-Azy-(S,S)-Azi(OBn)₂ demonstrating Ki = 13 nM potency [6]. The Boc group on the aziridine nitrogen serves dual purposes: it activates the ring for nucleophilic attack by the active-site cysteine thiolate, and it can be selectively removed post-conjugation to expose a free amine for further derivatization or bioconjugation. This contrasts with N-tosyl aziridine-based warheads, where the tosyl group cannot be removed under biocompatible conditions, permanently capping the inhibitor at the warhead site and eliminating the possibility of pro-drug or antibody-drug conjugate strategies [7].

Quote Request

Request a Quote for (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.